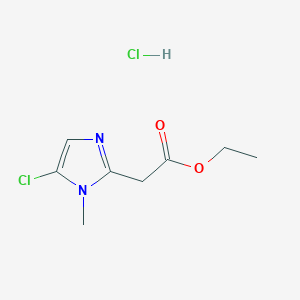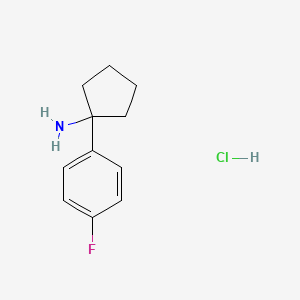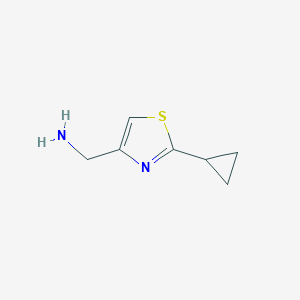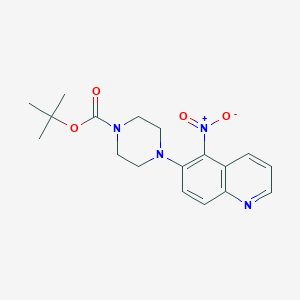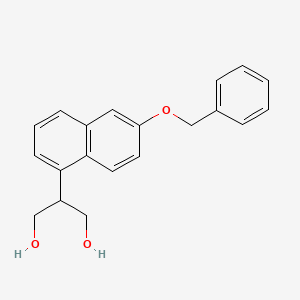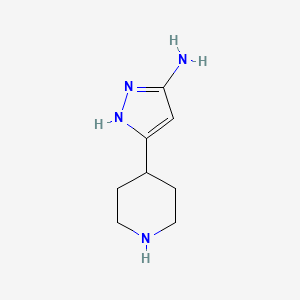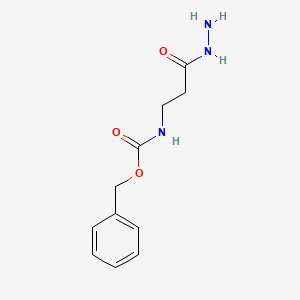![molecular formula C11H17Cl2NO3 B1372150 3-クロロ-4-[2-(2-メトキシエトキシ)エトキシ]アニリン塩酸塩 CAS No. 1185295-26-4](/img/structure/B1372150.png)
3-クロロ-4-[2-(2-メトキシエトキシ)エトキシ]アニリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride: is an organic compound with the molecular formula C11H16ClNO3·HCl and a molecular weight of 282.16 g/mol . This compound is characterized by the presence of a chloro-substituted aniline ring and a triethylene glycol ether chain, making it a versatile intermediate in organic synthesis and various industrial applications.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: It is utilized in the synthesis of specialty polymers and resins.
Dye Manufacturing: The compound is a precursor in the production of certain dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloroaniline, undergoes nitration to form 3-chloro-4-nitroaniline. This intermediate is then reduced to 3-chloro-4-aminophenol.
Etherification: The 3-chloro-4-aminophenol is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a suitable base to form the desired ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .
類似化合物との比較
- 3-Chloro-4-methoxytoluene
- 3-Chloro-4-methoxyacetophenone
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Comparison:
- Structural Differences: While these compounds share a chloro-substituted aromatic ring, they differ in the nature and position of other substituents. For example, 3-Chloro-4-methoxytoluene has a methoxy group instead of the triethylene glycol ether chain.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo. For instance, the ether linkage in 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride provides additional sites for chemical modification compared to simpler analogs .
This detailed article provides a comprehensive overview of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3.ClH/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRWRFWYOVYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-26-4 |
Source


|
| Record name | Benzenamine, 3-chloro-4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
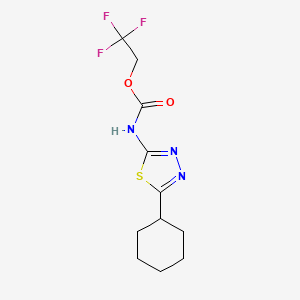
![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)
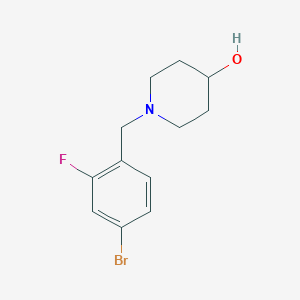
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
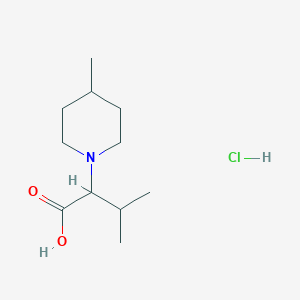
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
